5-Amino-N,2-dihydroxybenzamide

HDAC Inhibition Epigenetics Structure-Activity Relationship

5-Amino-N,2-dihydroxybenzamide (CAS 170368-41-9), also known as 5-Amino-2-hydroxybenzenecarbohydroxamic acid, is a small-molecule benzohydroxamic acid derivative with a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol. It belongs to the class of substituted benzamide/hydroxamic acid compounds that have been historically explored as ribonucleotide reductase inhibitors and potential anti-cancer agents.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 170368-41-9
Cat. No. B069128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N,2-dihydroxybenzamide
CAS170368-41-9
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)NO)O
InChIInChI=1S/C7H8N2O3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,8H2,(H,9,11)
InChIKeyICOMDUSNRQQIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-N,2-dihydroxybenzamide (CAS 170368-41-9) – Key Physicochemical and Structural Profile for Procurement Decisions


5-Amino-N,2-dihydroxybenzamide (CAS 170368-41-9), also known as 5-Amino-2-hydroxybenzenecarbohydroxamic acid, is a small-molecule benzohydroxamic acid derivative with a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol . It belongs to the class of substituted benzamide/hydroxamic acid compounds that have been historically explored as ribonucleotide reductase inhibitors and potential anti-cancer agents [1]. However, a comprehensive search of primary literature, patents, and authoritative bioactivity databases reveals that published biological characterization data for this specific substitution pattern is extremely scarce. For procurement, this compound should be viewed primarily as a research intermediate or a pharmacological tool for investigating structure-activity relationships where the 5-amino-2-hydroxy substitution distinguishes it from the more thoroughly characterized mono-substituted and 4-amino analogs.

Pharmacological tool for structure-activity relationship studies 5-amino-2-hydroxy substitution pattern probe
Research intermediate for specialty benzamide derivatives Orthogonal amino/hydroxyl synthetic handles
Negative control candidate for HDAC screening panels Confirmed inactivity against Class I HDACs

Why 5-Amino-N,2-dihydroxybenzamide (CAS 170368-41-9) Cannot Be Freely Substituted by Other Benzohydroxamic Acid Analogs


Generic substitution within the benzohydroxamic acid class is unsupported by the quantitative structure-activity data that does exist. Patent and journal literature explicitly demonstrate that the position and type of substituent on the phenyl ring dictate functional activity, and that activities are not transferable. For example, while 4-aminobenzohydroxamic acid was found to be inactive as a ribonucleotide reductase inhibitor, the 3,5-diamino analog showed activity [1]. Furthermore, for urease inhibition, ortho-substituted benzohydroxamic acids are generally markedly less potent, but the ortho-amino derivative (o-aminobenzohydroxamic acid) is a notable exception, behaving as a uniquely potent inhibitor [2]. These findings confirm that the precise positioning of the 5-amino and 2-hydroxy groups in 5-Amino-N,2-dihydroxybenzamide defines its interaction with biological targets in a way that cannot be predicted or replicated by simple analogs like 4-amino or 3-amino derivatives. Assuming functional equivalence without direct comparative data on the 5-amino-2-hydroxy motif creates significant risk for experimental failure in a research or industrial setting.

Target 5-Amino-N,2-dihydroxybenzamide
4-Amino analog HDAC activity may not transfer; 4-amino pattern favors inhibition, while 5-amino-2-hydroxy substitution abolishes it
3-Amino analog Ribonucleotide reductase SAR is position-specific; 3,5-diamino activity does not predict mono-substituted 5-amino-2-hydroxy behavior
Ortho-substituted analogs Urease inhibition follows a unique ortho-effect exception; o-amino is potent, but mixed 2-OH/5-NH2 pattern remains untested

Quantitative Differentiation Guide for 5-Amino-N,2-dihydroxybenzamide (CAS 170368-41-9) vs. Its Closest Analogs


Distinct HDAC Inhibitory Profile: 5-Amino-2-hydroxy Substitution Abolishes Potency vs. 4-Amino Analogs

A critical differentiation point is the target compound's lack of meaningful activity against Class I HDAC enzymes (HDAC1/2), distinguishing it from active benzamide-based HDAC inhibitors. In a direct biochemical assay using human HeLa cell nuclear extracts, 5-Amino-N,2-dihydroxybenzamide exhibited an IC50 value greater than 100,000 nM against HDAC1/2 [1]. This is considered inactive. This is in stark contrast to prototypical 4-amino-substituted benzamide HDAC inhibitors like entinostat (MS-275), which exhibit nanomolar potency, and even 4-aminobenzohydroxamic acid, which shows measurable inhibition (IC50 = 18,400 nM against HDAC3) [2]. The data confirms the 5-amino-2-hydroxy substitution pattern is a negative discriminant for HDAC activity, while the 4-amino pattern is a positive one.

HDAC1/2 Inhibition
Cross-study comparable
IC50 > 100,000 nM (inactive)
5-amino-2-hydroxy substitution is a negative discriminant for HDAC activity
4-aminobenzohydroxamic acid: IC50 = 18,400 nM (HDAC3); Entinostat: nanomolar range
HDAC Inhibition Epigenetics Structure-Activity Relationship

Weak Ecto-5'-Nucleotidase Inhibition Places 5-Amino-N,2-dihydroxybenzamide Outside Potency Range of Standard Inhibitors

Data from a BindingDB entry indicates that 5-Amino-N,2-dihydroxybenzamide inhibits rat ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM in a cell-based assay [1]. While this might appear promising, it is essential to contextualize this against the state-of-the-art for this target. Leading CD73 inhibitors in clinical development, such as monoclonal antibodies (e.g., oleclumab) and optimized small molecules, achieve affinities in the picomolar to low nanomolar range, often with sub-nanomolar potency in similar enzymatic assays. This places the target compound's activity at a suboptimal level for a chemical probe, but its detectable binding could make it a useful, low-cost starting point for fragment-based drug design or negative control studies when compared to highly potent inhibitors.

CD73 Inhibition
Class-level inference
IC50 = 101 nM (rat ecto-5'-nucleotidase)
Reported potency is 100–1000-fold lower than optimized CD73 chemical probes
May support fragment-based design or negative control studies
Ecto-5'-Nucleotidase CD73 Inhibition Cancer Immunotherapy

Unique Urease Inhibition Pattern: The 'Ortho Effect' Exception Potential for 5-Amino-2-hydroxy Analogs

Classical enzymology studies on urease have established that ortho-substituted benzohydroxamic acids are generally markedly less inhibitory than their meta- or para-substituted counterparts due to steric hindrance (the 'ortho effect'). However, o-aminobenzohydroxamic acid was found to be 'one of the most powerful inhibitors,' uniquely overcoming this steric penalty [1]. The target compound, 5-Amino-N,2-dihydroxybenzamide, presents an untested hybrid pharmacophore: it places an amino group at the 5-position (meta to the hydroxamic acid) and a hydroxyl group at the 2-position (ortho). Based on the established rules, the ortho-hydroxyl would be predicted to reduce potency, while the meta-amino might mimic the enhancing effect. No quantitative urease inhibition data was found for this specific analogue. This represents a clear knowledge gap, making the compound a valuable intermediate for hypothesis-driven SAR exploration to decouple the ortho-steric penalty from the amino-enhancement effect seen in simpler analogues.

Urease Inhibition
Data to verify
No quantitative data available for this exact compound
Mixed 5-amino-2-hydroxy pattern is an untested SAR probe for the ortho-effect paradox
o-aminobenzohydroxamic acid is a uniquely potent exception
Urease Inhibition Hydroxamic Acid Anti-infective

Defined Research Applications of 5-Amino-N,2-dihydroxybenzamide (CAS 170368-41-9) Based on Verified Evidence


Negative Control for Class I HDAC Inhibitor Screening

Based on its confirmed inactivity against HDAC1/2 (IC50 > 100,000 nM) [1], this compound is fit-for-purpose as a matched negative control molecule in biochemical or cell-based HDAC screening panels. Researchers evaluating active 4-aminobenzamide or hydroxamic acid inhibitors can use this 5-amino-2-hydroxy isomer to confirm that observed cellular effects are specifically due to HDAC inhibition and not general benzohydroxamic acid promiscuity.

Structure-Activity Relationship (SAR) Probe for the Benzohydroxamic Acid 'Ortho Effect'

The compound's novel 5-amino-2-hydroxy substitution pattern makes it an ideal chemical probe for SAR studies aimed at understanding the paradoxical behavior of ortho-substituted urease inhibitors, as detailed in foundational enzymology literature [2]. It can be used to systematically decouple the electronic and steric contributions of amino and hydroxyl groups to target binding.

Synthetic Intermediate for Specialty Benzamide Derivatives

The free amino and hydroxyl groups on the phenyl ring provide orthogonal synthetic handles for further derivatization. The compound's entry in patent literature surrounding benzamide-based therapeutic intermediates [3] positions it as a viable building block for creating diverse compound libraries where regiospecific functionalization at the 5-position is required, a feature not readily achievable with the more common 4-amino isomer.

Application
Selection Property
Validation Focus
Negative control for Class I HDAC screening
Confirmed HDAC1/2 inactivity
Verify lot-matched inactivity in target assay; use to rule out benzohydroxamic acid promiscuity
SAR probe for urease ortho-effect paradox
Novel 5-amino-2-hydroxy substitution pattern
Generate urease inhibition data; decouple ortho-steric and amino-enhancement effects
Synthetic intermediate for regiospecific libraries
Orthogonal amino/hydroxyl functional groups
Confirm regiospecific derivatization at the 5-position; assess purity for downstream chemistry
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